molecular formula C21H13F2N3O2 B14228029 4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one CAS No. 804548-29-6

4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B14228029
CAS No.: 804548-29-6
M. Wt: 377.3 g/mol
InChI Key: KUKUREZNHYVENF-UHFFFAOYSA-N
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Description

4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound with a molecular formula of C21H13F2N3O2 This compound is characterized by its unique structure, which includes a triazine ring substituted with fluorophenyl groups and a hydroxycyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and 4-fluoroaniline under controlled conditions.

    Substitution with Fluorophenyl Groups: The triazine ring is then substituted with 4-fluorophenyl groups using a nucleophilic aromatic substitution reaction.

    Formation of Hydroxycyclohexadienone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The compound can undergo reduction reactions to form corresponding hydroquinone derivatives.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(4-fluorophenyl)-6-resorcinyl-1,3,5-triazine
  • 4,6-Bis(4-fluorophenyl)pyrimidine

Uniqueness

4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one is unique due to its combination of a triazine ring with fluorophenyl groups and a hydroxycyclohexadienone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

804548-29-6

Molecular Formula

C21H13F2N3O2

Molecular Weight

377.3 g/mol

IUPAC Name

4-[4,6-bis(4-fluorophenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol

InChI

InChI=1S/C21H13F2N3O2/c22-14-5-1-12(2-6-14)19-24-20(13-3-7-15(23)8-4-13)26-21(25-19)17-10-9-16(27)11-18(17)28/h1-11,27-28H

InChI Key

KUKUREZNHYVENF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)F)F

Origin of Product

United States

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